

# 4-Iodobut-3-yn-2-ol: A Technical Guide for Advanced Synthesis

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## Compound of Interest

Compound Name: 4-Iodobut-3-yn-2-ol

CAS No.: 60127-51-7

Cat. No.: B14616950

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## Introduction: The Strategic Value of a Bifunctional Alkyne

In the landscape of modern medicinal chemistry and materials science, the pursuit of novel molecular architectures with high synthetic utility is paramount. **4-Iodobut-3-yn-2-ol** (CAS Number: 60127-51-7), a propargylic alcohol bearing a terminal iodoalkyne, represents a potent and versatile building block. Its structure uniquely combines a chiral secondary alcohol, a feature prevalent in numerous bioactive molecules, with a highly reactive iodoalkyne moiety. This iodoalkyne is a key player in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, making it an invaluable intermediate for the construction of complex organic scaffolds.<sup>[1][2]</sup>

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of **4-Iodobut-3-yn-2-ol**. We will explore its synthesis from readily available precursors, discuss its expected physicochemical and spectral properties, delve into its reactivity and synthetic applications, and provide essential safety and handling information. The protocols and insights presented herein are designed to be self-validating, grounded in

established chemical principles, and supported by authoritative references to empower your research and development endeavors.

## Physicochemical and Spectral Properties

While specific experimental data for **4-Iodobut-3-yn-2-ol** is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and data from its precursor, but-3-yn-2-ol, and related iodo-compounds.

Table 1: Physicochemical Properties of **4-Iodobut-3-yn-2-ol** and its Precursor.

Property	4-Iodobut-3-yn-2-ol (Predicted/Estimated)	But-3-yn-2-ol (Experimental)
CAS Number	60127-51-7	2028-63-9
Molecular Formula	C <sub>4</sub> H <sub>5</sub> IO	C <sub>4</sub> H <sub>6</sub> O[3]
Molecular Weight	195.99 g/mol	70.09 g/mol [3]
Appearance	Likely a colorless to pale yellow liquid or low-melting solid	Colorless to pale yellow liquid[4]
Boiling Point	Significantly higher than but-3-yn-2-ol due to increased molecular weight and stronger intermolecular forces.	108-111 °C[5]
Density	Expected to be considerably denser than water, likely >1.5 g/mL.	0.89 g/mL at 25 °C[5]
Solubility	Soluble in common organic solvents (e.g., ethers, halogenated solvents, ethyl acetate). Limited solubility in water.	Miscible with water and many organic solvents.

## Spectral Characterization: A Predictive Analysis

The structural characterization of **4-Iodobut-3-yn-2-ol** would rely on a combination of spectroscopic techniques. Below are the expected key features in its NMR, IR, and Mass spectra.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are crucial for confirming the structure.

- $^1\text{H}$  NMR: The spectrum is expected to show a doublet for the methyl protons ( $\text{CH}_3$ ), a quartet for the methine proton ( $\text{CH}$ ), and a signal for the hydroxyl proton ( $\text{OH}$ ) which may be broad and its chemical shift dependent on concentration and solvent. The absence of a signal for a terminal alkyne proton (typically around 2-3 ppm) would be a key indicator of successful iodination.
- $^{13}\text{C}$  NMR: The spectrum will be characterized by signals for the methyl carbon, the hydroxyl-bearing methine carbon, and two distinct signals for the  $\text{sp}$ -hybridized carbons of the iodoalkyne. The carbon attached to the iodine atom will appear at a significantly higher field (lower ppm value) compared to the other  $\text{sp}$ -carbon.

### Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method to monitor the conversion of the terminal alkyne in but-3-yn-2-ol to the iodoalkyne.

- Key Vibrations: The most significant change will be the disappearance of the sharp, weak  $\text{C}\equiv\text{C-H}$  stretch typically seen around  $3300\text{ cm}^{-1}$  in the starting material, but-3-yn-2-ol.<sup>[6]</sup> The  $\text{C}\equiv\text{C}$  stretch in the product will be present but may be weak and shifted compared to the terminal alkyne. A broad O-H stretch will be observed around  $3400\text{-}3200\text{ cm}^{-1}$ . The C-I stretch will appear in the fingerprint region, typically below  $600\text{ cm}^{-1}$ .<sup>[7]</sup>

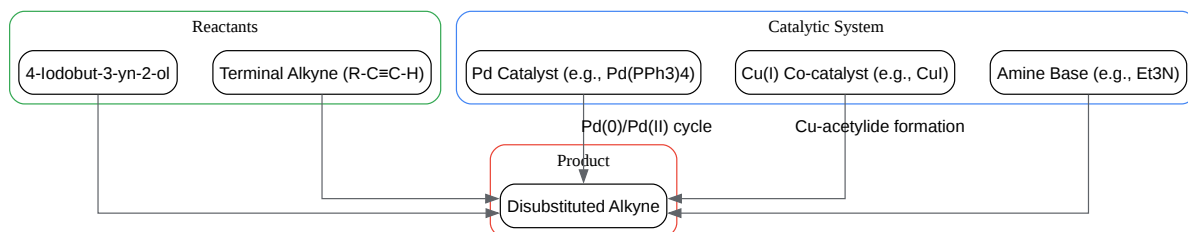
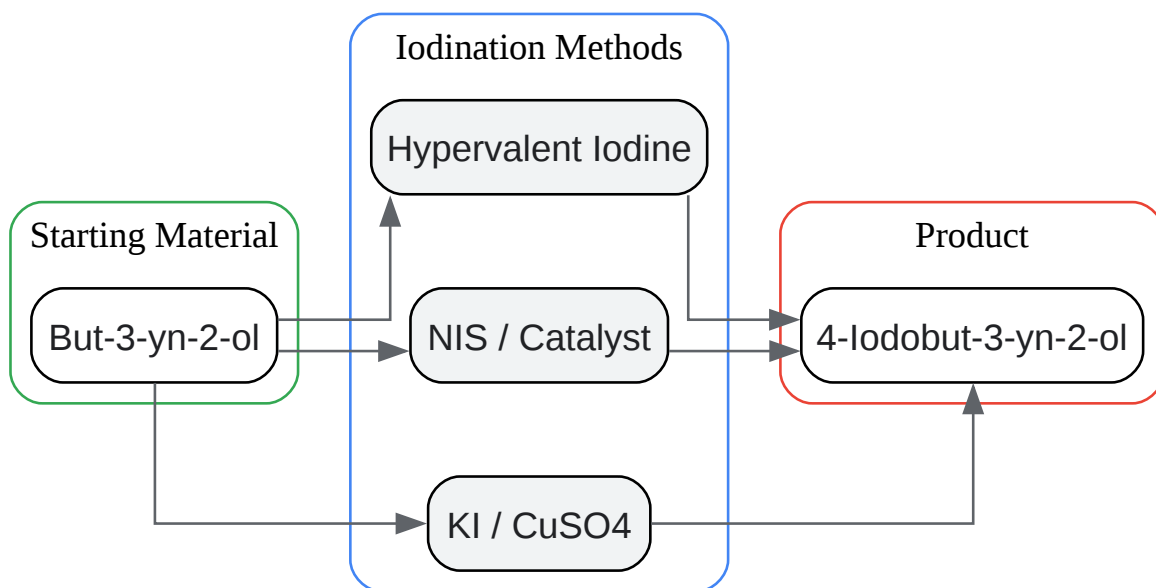
### Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

- Molecular Ion: The molecular ion peak ( $[M]^+$ ) would be observed at  $m/z$  196. The presence of iodine ( $^{127}\text{I}$  is the only stable isotope) will give a distinct isotopic pattern.<sup>[8]</sup>
- Fragmentation: Common fragmentation pathways would include the loss of a methyl group ( $[M-15]^+$ ), loss of water ( $[M-18]^+$ ), and cleavage of the carbon-iodine bond.

## Synthesis of 4-Iodobut-3-yn-2-ol: A Comparative Overview of Iodination Strategies

The synthesis of **4-Iodobut-3-yn-2-ol** commences with the commercially available and inexpensive starting material, but-3-yn-2-ol. The critical transformation is the iodination of the terminal alkyne. Several methodologies exist for this purpose, each with its own advantages in terms of reaction conditions, yield, and functional group tolerance.<sup>[9][10][11]</sup>



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